![molecular formula C18H24N2O2 B15045130 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 300392-92-1](/img/structure/B15045130.png)
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves several steps. One common synthetic route starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold. The reaction conditions often involve enantioselective construction methods, which are crucial for achieving the desired stereochemistry .
Chemical Reactions Analysis
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as:
3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione: This compound has a methoxy group instead of a methyl group on the phenyl ring, which can affect its chemical and biological properties.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic scaffold but differ in their substituents, leading to variations in their activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
300392-92-1 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-[(2-methylanilino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-5-6-8-14(12)19-11-20-15(21)13-9-10-18(4,16(20)22)17(13,2)3/h5-8,13,19H,9-11H2,1-4H3 |
InChI Key |
GJQRSVANRABPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3CCC(C2=O)(C3(C)C)C |
solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-](/img/structure/B15045053.png)
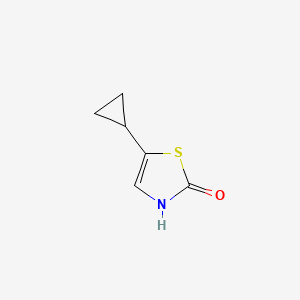

![2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15045070.png)
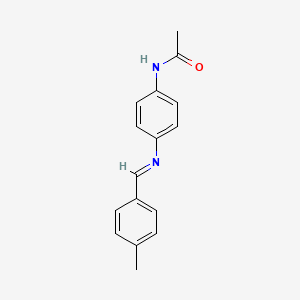
![4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B15045078.png)
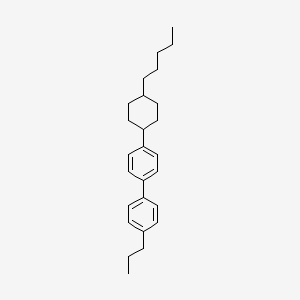

![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B15045106.png)
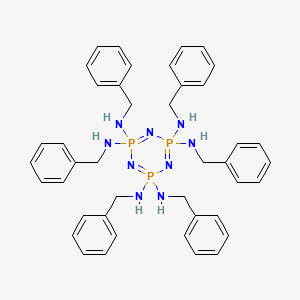
![5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15045113.png)
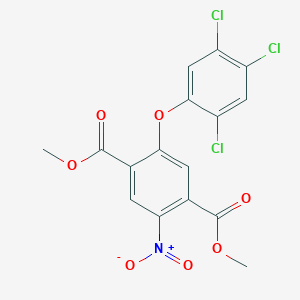
![2-hydroxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B15045136.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15045137.png)
